5-Methoxy-4-methyl-2-nitrophenol
Description
Molecular Formula: C₈H₉NO₄ Molecular Weight: 183.16 g/mol IUPAC Name: 5-Methoxy-4-methyl-2-nitrophenol Structure: A benzene ring substituted with a methoxy (-OCH₃) group at position 5, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 2 (Figure 1) .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,10H,1-2H3 |
InChI Key |
FXZCVQNSGFVTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 5-methoxy-4-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products and to ensure the selective nitration of the desired position on the benzene ring.
Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide at 25°C . This method provides an alternative route to obtain the desired compound with high selectivity.
Industrial Production Methods
Industrial production of 5-Methoxy-4-methyl-2-nitrophenol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-methoxy-4-methyl-2-aminophenol.
Substitution: Formation of halogenated derivatives or other substituted phenolic compounds.
Scientific Research Applications
5-Methoxy-4-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-nitrophenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate cell membranes, affecting its overall activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 5-Methoxy-4-methyl-2-nitrophenol with structurally similar nitrophenol derivatives:
Reactivity and Functional Group Influence
- Methoxy Group (-OCH₃): In 5-Methoxy-4-methyl-2-nitrophenol, the methoxy group at position 5 acts as an electron-donating group, directing electrophilic substitution to positions 3 and 4. This contrasts with 2-Methoxy-5-nitrophenol, where the nitro group at position 5 deactivates the ring .
- Nitro Group (-NO₂): The nitro group at position 2 in the target compound reduces ring electron density, making it less reactive toward electrophiles compared to 4-Methyl-2-nitrophenol .
- Methyl Group (-CH₃): The methyl group at position 4 enhances steric hindrance, slowing substitution reactions compared to 5-Methyl-2-nitrophenol .
Industrial and Environmental Impact
- Synthetic Versatility: The target compound’s methoxy group allows milder reaction conditions compared to 2-Chloro-4-methoxy-6-nitrophenol, which requires hazardous chlorine handling .
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